molecular formula C20H20N2O2 B2669430 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethylphenyl)-2-oxoacetamide CAS No. 862831-40-1

2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethylphenyl)-2-oxoacetamide

Cat. No.: B2669430
CAS No.: 862831-40-1
M. Wt: 320.392
InChI Key: AKGSPLGLTXPFQF-UHFFFAOYSA-N
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Description

2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethylphenyl)-2-oxoacetamide is a synthetic indole-3-glyoxylamide derivative of interest in medicinal chemistry and pharmaceutical research. Compounds within this chemical class have demonstrated significant potential in early-stage research, particularly as inhibitors of specific biological targets. Research on analogous structures has shown that indole-2-oxoacetamide derivatives can act as potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme that emerges as a promising therapeutic target for late-stage Alzheimer's disease . Some derivatives have exhibited inhibitory activity with IC50 values in the low micromolar range, functioning as mixed-type inhibitors that bind to both the catalytic and peripheral anionic sites of the enzyme . Furthermore, related molecular scaffolds have been investigated for other applications. For instance, certain 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides have been identified as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), suggesting potential utility in antiviral research . Additionally, N-substituted indole-2-oxoacetamide derivatives have shown in vitro anti-proliferative activity against various human cancer cell lines, indicating their value in oncology drug discovery . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-(4-ethylphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-4-14-9-11-15(12-10-14)21-20(24)19(23)18-13(2)22(3)17-8-6-5-7-16(17)18/h5-12H,4H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGSPLGLTXPFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Indole Substituents Amide Substituent Key Features/Activity Reference
Target Compound : 2-(1,2-Dimethyl-1H-indol-3-yl)-N-(4-ethylphenyl)-2-oxoacetamide 1,2-Dimethyl 4-Ethylphenyl Moderate lipophilicity; potential for balanced solubility/permeability
N-(3,4-Dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide (C730-0632) 1,2-Dimethyl 3,4-Dimethoxyphenyl Enhanced electron density from methoxy groups; improved H-bonding capacity
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide Unsubstituted indole 4-Fluorobenzyl Increased electronegativity; potential for improved target affinity
D-24851: N-(Pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxylamide 1-(4-Chlorobenzyl) Pyridin-4-yl Microtubule destabilization; antitumor activity with no neurotoxicity
N-(4-Methoxyphenyl)-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide (5j) 2-Adamantane 4-Methoxyphenyl High steric bulk from adamantane; potential for prolonged metabolic stability
F12016: N-(2-Acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide 1,2-Dimethyl 2-Acetylphenyl Reported inactivity despite structural similarity to target compound

Toxicity and Pharmacokinetics

  • Neurotoxicity : D-24851 avoids neurotoxicity common to taxanes and vinca alkaloids, likely due to its unique microtubule-binding site. The target compound’s smaller substituents may further mitigate off-target effects .
  • Metabolic Stability : Adamantane derivatives () exhibit prolonged half-lives due to steric shielding of metabolic hotspots, whereas the target compound’s ethyl group may increase susceptibility to cytochrome P450 oxidation .

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